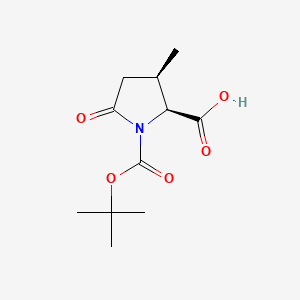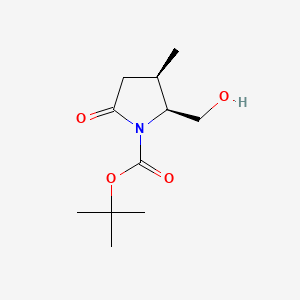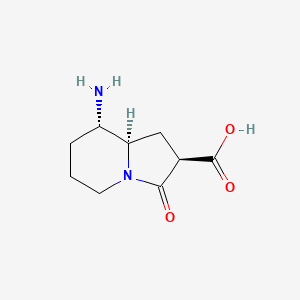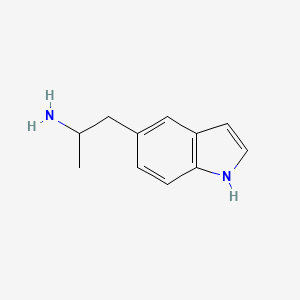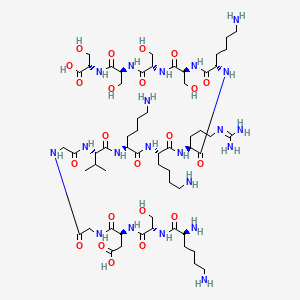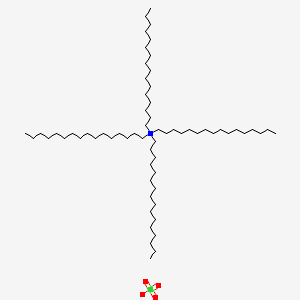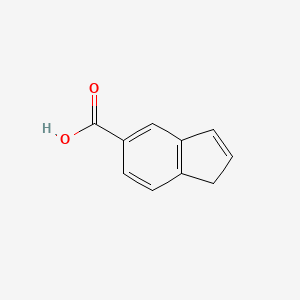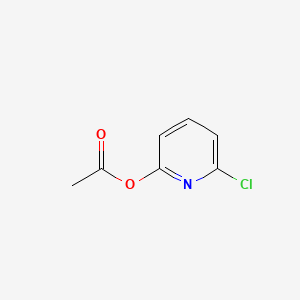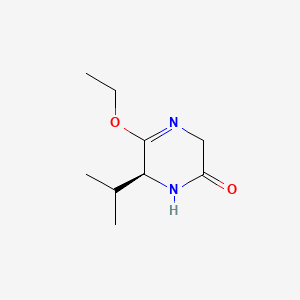
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is a metallocene compound with the molecular formula C22H22Cl2Zr and a molecular weight of 448.54 . This compound is known for its application as a catalyst in polymerization reactions, particularly in the production of hemiisotactic polypropylene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl) in the presence of a suitable solvent . The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride primarily undergoes catalytic reactions, particularly in the polymerization of olefins . It can also participate in substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methylaluminoxane (MAO) and other co-catalysts that activate the zirconium center for polymerization . The reactions are typically carried out under inert conditions to prevent deactivation of the catalyst.
Major Products
The major products formed from reactions involving this compound are polymers, such as hemiisotactic polypropylene, which exhibit unique properties due to the specific stereochemistry imparted by the catalyst .
Aplicaciones Científicas De Investigación
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride involves the activation of the zirconium center by co-catalysts such as methylaluminoxane . This activation facilitates the insertion of olefin monomers into the zirconium-carbon bond, leading to the formation of polymers. The specific stereochemistry of the resulting polymer is controlled by the structure of the metallocene catalyst .
Comparación Con Compuestos Similares
Similar Compounds
- Isopropylidene(cyclopentadienyl)(fluorenyl)zirconium dichloride
- Isopropylidene(3-methylcyclopentadienyl)(fluorenyl)hafnium dichloride
Uniqueness
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique due to its ability to produce hemiisotactic polypropylene, a polymer with alternating stereochemistry that imparts distinct physical properties . This compound’s specific structure and the resulting polymer’s properties make it valuable in applications requiring precise control over polymer stereochemistry .
Propiedades
Número CAS |
133190-48-4 |
|---|---|
Fórmula molecular |
C22H20Cl2Zr |
Peso molecular |
446.526 |
Nombre IUPAC |
dichlorozirconium;9-[2-(3-methylcyclopentyl)propan-2-yl]fluorene |
InChI |
InChI=1S/C22H20.2ClH.Zr/c1-15-12-13-16(14-15)22(2,3)21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;;;/h4-14H,1-3H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
QZFLSSXERAHLRG-UHFFFAOYSA-L |
SMILES |
C[C]1[CH][CH][C]([CH]1)C(C)(C)[C]2[C]3C=CC=C[C]3[C]4[C]2C=CC=C4.Cl[Zr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


